molecular formula C13H13NO3 B8292408 3-(5-Methyl-2-phenyl-4-oxazolyl)propionic acid

3-(5-Methyl-2-phenyl-4-oxazolyl)propionic acid

Cat. No.: B8292408
M. Wt: 231.25 g/mol
InChI Key: GTCHSQQYYHQXCV-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-phenyl-4-oxazolyl)propionic acid is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C13H13NO3/c1-9-11(7-8-12(15)16)14-13(17-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16)

InChI Key

GTCHSQQYYHQXCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of diethyl malonate (115.8 g) and tetrahydrofuran (300 mL) was added sodium hydride (60%, oil, 24.12 g) under ice-cooling. After stirring the mixture at room temperature for 30 min., a solution (100 mL) of 4-chloromethyl-5-methyl-2-phenyloxazole (50.0 g) in tetrahydrofuran was added to the reaction mixture under ice-cooling, and the mixture was heated under reflux for 1 hr. Water was added to the reaction mixture, and the mixture was concentrated. Ethyl acetate was added to the residue and the mixture was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated to give an oil. A mixture of this oil, 6N hydrochloric acid (300 mL) and acetic acid (150 ml) was heated under reflux for 20 hrs. The reaction mixture was concentrated, and ethyl acetate was added to the residue. The mixture was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give crystals (22.4 g, 40%) of 3-(5-methyl-2-phenyl-4-oxazolyl)propionic acid from a fraction eluted with ethyl acetate-hexane (1:4, v/v). Recrystallization from ethyl acetate-hexane gave colorless prism crystals. melting point: 124-125° C.
Quantity
115.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24.12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

KOH (13g, 235 mmol) was added to a mixture of ethanol/water (100 mL/100 mL) containing nitrile 1-2 (12.4 g, 58.68 mmol) and refluxed for 8 hours. Ethanol was removed in vacuo and the residue was acidified to pH=2 with aqueous HCl. The precipitated solid was filtered, washed with water, and dried in a vacuum oven overnight. The recoverd 13.5 g of acid 1-3 was used in the following step with no further purification. NMR CDCl3 (δ): 7.97 (2H, m); 7.45 (3H, m); 2.84 (4H, m); 2.35 (3H, s). M+1=232.1
Name
Quantity
235 mmol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two

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